Moricin-like peptide C4
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
KVPVGAIKKGGKAIKTGLGVVGAAGTAHEVYSHIRNRH |
Origin of Product |
United States |
Origin and Phylogeny of Moricin Like Peptide C4
Taxonomic Distribution of Moricin-like Peptides
The occurrence of moricin-like peptides is notably specific within the animal kingdom, primarily concentrated within a single order of insects.
Predominant Occurrence in Lepidopteran Insects
Moricin (B1577365) and its related peptides are almost exclusively found in insects belonging to the order Lepidoptera, which includes moths and butterflies. nih.govvulcanchem.comfrontiersin.orgmdpi.com This restricted distribution suggests that the moricin peptide family likely evolved to combat pathogens specific to this insect lineage. nih.gov Database searches have identified numerous moricin-like peptide genes, all originating from lepidopteran species. nih.gov This exclusivity points to a specialized role for these peptides in the defense mechanisms of moths and butterflies. nih.govmdpi.com
Identification in Specific Model Organisms (e.g., Danaus plexippus, Galleria mellonella)
Moricin-like peptide C4 has been specifically identified in several model lepidopteran organisms, facilitating detailed study of its characteristics and evolutionary history. In the greater wax moth, Galleria mellonella, screening of immune-stimulated hemolymph led to the discovery of several novel moricin-like peptides, including the gene encoding this compound. nih.govuniprot.orgnih.gov Notably, in G. mellonella, the genes for this compound and C5 are distinct, but they code for identical mature peptides. nih.gov
The monarch butterfly, Danaus plexippus, is another key model organism in which this compound has been identified. researchgate.netnih.gov The presence of this peptide in both a moth and a butterfly species further solidifies the understanding that moricins are a conserved feature of the Lepidopteran immune system. frontiersin.orgfrontiersin.org The study of these peptides in organisms like G. mellonella and D. plexippus provides valuable insights into their function and evolution. frontiersin.org
Molecular Evolution of the Moricin Peptide Family
The diversity observed within the moricin peptide family is a product of various evolutionary mechanisms, including gene duplication and diversification, leading to a range of peptides with conserved functions.
Phylogenetic Analysis and Homology with Other Moricins
Phylogenetic analyses of the moricin peptide family reveal a monophyletic origin, meaning they all descended from a single ancestral gene. frontiersin.org These analyses show significant sequence similarity among various moricins. frontiersin.org this compound, for instance, shares notable identity with moricins from other lepidopteran species such as Plutella xylostella. nih.gov A comprehensive phylogenetic analysis suggests that moricin-like peptides can be categorized into two primary classes that diverged long ago. nih.gov this compound from D. plexippus and G. mellonella cluster together in phylogenetic trees, indicating a close evolutionary relationship. researchgate.netnih.gov
Mechanisms of Diversification and Gene Duplication within Species
The moricin peptide family has undergone extensive diversification, largely driven by gene duplication events within individual species. nih.govvulcanchem.com This phenomenon is particularly evident in species like Galleria mellonella and the silkworm, Bombyx mori, where multiple moricin genes have been identified. nih.govnih.gov In B. mori, the genome contains 12 moricin-coding genes, which are categorized into different subtypes. nih.govrsc.org This expansion of moricin genes is thought to enhance the host's defensive capabilities against a wide range of microbes. nih.gov The presence of multiple gene copies allows for both an increased production of these antimicrobial peptides and the potential for functional divergence among the paralogs. rsc.orgplos.org
Evolutionary Conservation of Moricin-like Peptide Functions
Despite the diversification in sequence, the fundamental function of moricin-like peptides appears to be evolutionarily conserved. mdpi.com Their primary role is as antimicrobial agents, exhibiting activity against both bacteria and fungi. nih.govmdpi.com The structural features of moricins, such as their α-helical structure, are critical for their antimicrobial activity and have been maintained throughout their evolution. frontiersin.orgmdpi.com The consistent presence and function of moricins across various lepidopteran species suggest their sustained importance in the immune defense of this insect order. mdpi.comfrontiersin.org
Molecular Architecture of Moricin Like Peptide C4
Primary Sequence Characteristics of Moricin-like Peptides
Like many secreted proteins, Moricin-like peptide C4 is initially synthesized as a prepropeptide containing a signal peptide at its N-terminus. This signal peptide directs the nascent protein for secretion. uniprot.org The full precursor of this compound from Galleria mellonella consists of 63 amino acids. uniprot.org This precursor is cleaved to remove a 23-amino acid signal peptide, resulting in the final, active mature peptide. uniprot.orgresearchgate.net In the case of Galleria mellonella, the mature sequences of this compound and C5 have been found to be identical. nih.gov
Table 1: Sequence Regions of Galleria mellonella this compound Precursor
| Region | Length (Amino Acids) | Sequence |
| Signal Peptide | 23 | MKLTGLFLMIMAVIALFIDVGQA |
| Mature Peptide | 40 | DPKVPVGAIKKGGKAIKTGLGVVGAAGTAHEVYSHIRNRH |
Data sourced from UniProt entry A5JSV0. uniprot.org
A similar structure is observed in a moricin (B1577365) from Plutella xylostella, which has a 65-amino acid precursor that is processed to a 42-residue mature peptide after the removal of a 23-amino acid signal peptide. nih.gov
Moricins are characterized as highly basic, cationic peptides. researchgate.netwikipedia.orgnih.gov This positive charge is a critical feature for antimicrobial peptides, as it facilitates the initial electrostatic interaction with the negatively charged components of microbial cell membranes. nih.gov The mature this compound/C5 from G. mellonella has a theoretical isoelectric point (pI) of 10.66 and a net positive charge of +9, highlighting its strong cationic nature. cpu-bioinfor.org This high positive charge is attributed to a significant number of basic amino acid residues, such as Lysine (B10760008) (K) and Arginine (R), distributed within the sequence. researchgate.net The antibacterial activity of moricin is directly linked to its basicity; a greater positive charge often corresponds to more potent antimicrobial effects. researchgate.net
Table 2: Physicochemical Properties of Mature G. mellonella this compound/C5
| Property | Value |
| Sequence Length | 38 amino acids |
| Molecular Mass | 3878.54 Da |
| Net Charge | +9 |
| Isoelectric Point (pI) | 10.66 |
| Basic Residues | 10 |
| Acidic Residues | 1 |
Data sourced from the DRAMP database. cpu-bioinfor.org Note: The DRAMP database lists a 38-amino acid sequence, which differs slightly from the 40-residue sequence derived from UniProt.
Secondary and Tertiary Structural Features of Moricin-like Peptides
In solution, moricin-like peptides adopt a well-defined three-dimensional conformation that is essential for their membrane-disrupting activity.
The defining secondary structural feature of moricin and moricin-like peptides is a long, dominant α-helix. researchgate.netnih.govwikipedia.org Structural studies of moricin from Bombyx mori using nuclear magnetic resonance (NMR) spectroscopy revealed a continuous α-helix that spans nearly the entire length of the 42-amino acid peptide, comprising approximately eight turns. nih.govresearchgate.netrcsb.org This extended helical structure is a conserved characteristic across the moricin family. researchgate.net The α-helix is a rod-like structure stabilized by hydrogen bonds between the backbone amino groups and carboxyl groups of amino acids positioned four residues earlier in the sequence. nih.govwikipedia.org This conformation provides a stable scaffold for the specific arrangement of amino acid side chains.
The N-terminal portion of the moricin α-helix is distinctly amphipathic. wikipedia.orgnih.govresearchgate.net An amphipathic helix possesses two opposing faces: one that is hydrophobic (water-repelling) and one that is hydrophilic (water-attracting), due to the spatial segregation of hydrophobic and polar/charged amino acid residues. nih.gov In the case of moricin, structural analysis shows a clear separation of hydrophobic and hydrophilic faces in the N-terminal segment (residues 5-22 in B. mori moricin). nih.govresearchgate.netrcsb.org This amphipathic character is believed to be the primary driver of its antimicrobial mechanism, allowing the peptide to interact with and insert into the lipid bilayer of bacterial membranes. researchgate.netnih.govrcsb.org
In contrast to the N-terminus, the C-terminal segment of the moricin helix is predominantly hydrophobic. nih.govresearchgate.netrcsb.org Structural analysis of B. mori moricin shows that the C-terminal part of the helix (residues 23-36) is a hydrophobic α-helix. researchgate.netrcsb.org This strong hydrophobicity is crucial for the peptide to penetrate deeply into the nonpolar, acyl chain core of the microbial membrane. frontiersin.org The combination of the amphipathic N-terminus and the hydrophobic C-terminus allows the peptide to effectively disrupt membrane integrity, leading to cell death. wikipedia.orgrcsb.org
Structural Similarities and Differences among Moricin-like Peptide Variants (e.g., C4 and C5 Identity)
The moricin-like peptide family exhibits diversity through multiple gene variants within a single species. nih.gov A notable example is found in the wax moth, Galleria mellonella, where gene isolation has revealed several moricin-like peptide genes, including variants C1 through C5. nih.gov
A key finding is that the mature peptides of this compound and Moricin-like peptide C5 are identical. nih.gov Despite originating from distinct genes (C4 and C5), their processed, functional forms share the same amino acid sequence. This identity suggests a level of redundancy or a need for high-level expression of this particular peptide sequence for the insect's immune defense. nih.gov
While C4 and C5 are identical, other variants within the same species, such as C1, C2, and C3, show slight sequence variations. nih.govoup.com These differences, often single amino acid substitutions, contribute to the diversity of the moricin-like peptide arsenal. For instance, a phylogenetic analysis of moricins from various lepidopteran species, including Danaus plexippus (monarch butterfly), shows that while these peptides cluster together, indicating a common origin, there is significant sequence divergence between species. frontiersin.orgnih.govresearchgate.net For example, Px-Mor, a moricin from the diamondback moth (Plutella xylostella), shares about 63% identity with the this compound from D. plexippus. nih.gov These variations highlight the evolutionary adaptation of these peptides.
Table 1: Comparison of Selected Moricin-like Peptide Variants
| Peptide Name | Originating Species | Key Structural Feature | Reference |
|---|---|---|---|
| This compound | Galleria mellonella | Identical mature peptide sequence to C5. | nih.gov |
| Moricin-like peptide C5 | Galleria mellonella | Identical mature peptide sequence to C4. | nih.gov |
| Px-Mor | Plutella xylostella | ~63% sequence identity with D. plexippus this compound. | nih.gov |
Structure-Activity Relationship Hypotheses for Moricin-like Peptides
The biological function of moricin-like peptides is intrinsically linked to their molecular structure. researchgate.netubc.ca Key determinants of their antimicrobial activity include their amphipathic nature and the presence of positively charged residues. mdpi.comubc.ca
A defining characteristic of moricin-like peptides is their ability to adopt an amphipathic α-helical structure, particularly upon interacting with microbial membranes. nih.govmdpi.comtandfonline.com In an aqueous environment, these peptides may exist in a random coil conformation. nih.gov However, in the presence of a hydrophobic environment, such as a cell membrane, they undergo a conformational change to form a distinct α-helix. nih.govmdpi.com
This α-helix is amphipathic, meaning it has two distinct faces: one hydrophobic (water-repelling) and one hydrophilic (water-attracting). nih.govencyclopedia.pub The N-terminal region of moricins typically forms this amphipathic helix, which is considered the primary active site for antibacterial activity. encyclopedia.pubfrontiersin.org The hydrophobic face interacts with the lipid core of the bacterial membrane, while the hydrophilic face, containing charged residues, remains exposed to the aqueous environment. This structural arrangement is crucial for disrupting the membrane's integrity, leading to pore formation and subsequent cell death. encyclopedia.pubresearchgate.net The degree of amphipathicity is thought to significantly influence the bactericidal efficacy of the peptide. frontiersin.org
Moricin-like peptides are cationic, possessing a net positive charge due to a high content of basic amino acid residues like lysine (Lys) and arginine (Arg). encyclopedia.pubnih.govubc.ca This positive charge is fundamental to their mechanism of action. ubc.ca
The initial interaction between the peptide and a target microbe is electrostatic. The positively charged peptide is attracted to the negatively charged components of microbial cell surfaces, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. ubc.ca This attraction concentrates the peptides on the microbial membrane. ubc.ca
Once concentrated, the cationic residues continue to play a role in membrane disruption. The C-terminal region of moricins often contains a cluster of positively charged residues. nih.gov It is hypothesized that this C-terminal region facilitates the initial interaction with the bacterial membrane surface. encyclopedia.pub Following this initial binding, the N-terminal amphipathic helix inserts into the membrane, altering its permeability. encyclopedia.pubresearchgate.net Increasing the net positive charge of AMPs can enhance their binding affinity to these anionic bacterial membranes, often leading to improved antimicrobial activity. mdpi.com
Biological Activities and Functional Roles of Moricin Like Peptide C4
Antimicrobial Spectrum of Moricin-like Peptides
Moricin (B1577365) and its related peptides, such as Moricin-like peptide C4, are a family of α-helical antimicrobial peptides (AMPs) that constitute a key component of the innate immune system in lepidopteran insects. These peptides generally exhibit a broad spectrum of activity, targeting various pathogenic microorganisms by disrupting their cytoplasmic membranes. The family includes several variants identified in different species, such as Bombyx mori (silkworm), Galleria mellonella (wax moth), and Plutella xylostella (diamondback moth). A moricin peptide from P. xylostella, designated Px-Mor, shares a 63% amino acid sequence identity with this compound from Danaus plexippus. Studies on these related peptides provide significant insight into the antimicrobial capabilities of the moricin family.
Moricin-like peptides have demonstrated notable efficacy against various Gram-positive bacteria. The original moricin isolated from the hemolymph of Bombyx mori was identified based on its activity against Staphylococcus aureus. Further research has confirmed that these peptides can inhibit the growth of several Gram-positive pathogens. For instance, the recombinant Px-Mor peptide showed significant activity against bacteria such as Bacillus subtilis and Staphylococcus aureus. A broader study evaluating a custom-synthesized moricin from Bombyx mori against 77 Gram-positive strains from 33 species revealed that its effectiveness can be strain-dependent. While some strains were inhibited, many, including all tested strains of Bacillus and Enterococcus, were resistant at the highest concentrations tested. This suggests that while the spectrum is broad, the potency against Gram-positive bacteria can vary significantly.
Table 1: Minimal Inhibitory Concentration (MIC) of Px-Mor Against Gram-Positive Bacteria
| Bacterial Strain | MIC (μM) |
|---|---|
| Bacillus subtilis | 2.5 |
| Staphylococcus aureus | 2.5 |
| Micrococcus luteus | 2.6 |
Data sourced from a study on Px-Mor, a peptide with 63% identity to this compound.
The antimicrobial action of moricin-like peptides extends to Gram-negative bacteria. The peptide Px-Mor, a close homolog of this compound, was highly effective against strains of Escherichia coli, with minimal inhibitory concentrations (MICs) as low as 1.1 μM. It also demonstrated activity against Pseudomonas aeruginosa. A large-scale screening of a Bombyx mori moricin peptide against 193 Gram-negative strains across 45 species showed wide-ranging but limited potential. Only two strains, Erwinia amylovora and Hafnia alvei, were susceptible at low concentrations (≤ 8 µg/mL). Many strains of clinically important genera like Acinetobacter, Aeromonas, Escherichia, Klebsiella, and Salmonella required very high concentrations for inhibition or were resistant. This indicates that while moricins can target Gram-negative bacteria, their efficacy is highly variable.
Table 2: Minimal Inhibitory Concentration (MIC) of Px-Mor Against Gram-Negative Bacteria
| Bacterial Strain | MIC (μM) |
|---|---|
| Escherichia coli K12D31 | 1.1 |
| Escherichia coli DH5α | 1.2 |
| Pseudomonas aeruginosa | 2.5 |
Data sourced from a study on Px-Mor, a peptide with 63% identity to this compound.
A particularly potent activity of the moricin-like peptide family is their action against fungi. Moricin-like peptides isolated from the wax moth Galleria mellonella were found to be especially active against filamentous fungi, inhibiting the growth of Fusarium graminearum at concentrations as low as 3 µg/ml. These peptides are also effective against pathogenic yeasts. The Px-Mor peptide from P. xylostella demonstrated inhibitory activity against the opportunistic human pathogen Aureobasidium pullulans with an MIC of 3.5 μM. In a comprehensive study, however, a moricin peptide from B. mori showed high resistance (MIC > 512 µg/mL) against five tested Candida species and one Aspergillus flavus strain, highlighting the diversity of function even within the moricin family. The potent antifungal properties of some moricins suggest they play a specialized role in defending against fungal pathogens in certain lepidopteran species.
Table 3: Minimal Inhibitory Concentration (MIC) of Px-Mor Against Fungi
| Fungal Strain | MIC (μM) |
|---|---|
| Aureobasidium pullulans | 3.5 |
| Candida albicans | 3.6 |
Data sourced from a study on Px-Mor, a peptide with 63% identity to this compound.
The efficacy of moricin-like peptides varies significantly across different microbial species and even among strains of the same species. A large study that tested a B. mori moricin against 276 microbial strains found that the vast majority (66.32%) were resistant, with an MIC greater than 512 µg/mL. Only 0.72% of strains were inhibited at a low MIC (≤ 8 µg/mL), while 5.18% were inhibited at concentrations between 16–128 µg/mL. Strains of Bacillus, Acinetobacter, Aeromonas, Enterococcus, Erwinia, Raoultella, and Serratia were frequently resistant. In contrast, the study on Px-Mor from P. xylostella showed potent activity with low micromolar MIC values against specific strains of E. coli, S. aureus, and A. pullulans. This disparity underscores that while moricins are classified as broad-spectrum AMPs, their practical effectiveness is highly dependent on the specific peptide variant and the target microbial strain.
Role in Insect Innate Immunity
Moricin-like peptides are a critical element of the humoral innate immunity in insects, which involves the production of soluble effector molecules in the hemolymph (insect blood) in response to infection. The synthesis of these peptides is inducible, meaning their expression is significantly upregulated following pathogenic challenge. In insects, the fat body, an organ analogous to the mammalian liver, is the primary site of moricin production. Upon detection of a pathogen, signaling pathways, such as the Toll and Imd pathways, are activated, leading to the transcription and secretion of moricins and other antimicrobial peptides into the hemolymph. This rapid deployment of AMPs transforms the hemolymph into an environment hostile to invading microbes, providing a first line of defense before cellular immune responses are fully activated. The presence of a diverse family of moricin-like peptide genes in species like G. mellonella suggests that gene duplication and diversification have allowed these insects to fine-tune their defense against a wide array of pathogens.
Other Investigated Biological Activities
While research specifically on this compound is limited, studies on the broader moricin family, particularly moricin derived from the silkworm Bombyx mori, have revealed significant potential for anticancer activity. nih.govresearchgate.netnih.gov These findings suggest that moricin-like peptides, due to structural and functional similarities, could also possess such properties. nih.gov
In vitro studies have demonstrated that moricin can induce dose-dependent cell death in human triple-negative breast cancer cells (MDA-MB-231). nih.govresearchgate.netnih.gov The mechanism of action involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent apoptosis (programmed cell death). nih.govresearchgate.net Moricin's interaction with cancer cells has been shown to downregulate the expression of key survival proteins like Notch-1, NF-κB, and Bcl-2, while upregulating pro-apoptotic proteins such as p53, Bax, and caspases 3 and 9. researchgate.netnih.gov This modulation of critical signaling pathways ultimately results in caspase-dependent apoptosis in the cancer cells. researchgate.netnih.gov
The cytotoxic effect of moricin on cancer cells is linked to its cationic and amphipathic nature, which allows it to selectively interact with the negatively charged components of cancer cell membranes. nih.govmdpi.com This interaction can lead to membrane disruption and the induction of apoptotic pathways. The table below summarizes key findings from a study on moricin's effect on MDA-MB-231 breast cancer cells.
| Parameter | Observation | Reference |
| Cell Viability | Significant decrease in a dose-dependent manner. 50% reduction at 12.5 µg/ml. | nih.gov |
| ROS Generation | Significant increase in intracellular ROS. | nih.govresearchgate.net |
| Mitochondrial Superoxide | Fold increase observed with moricin treatment. | nih.gov |
| Gene Expression | Downregulation of Notch-1, NF-κB, Bcl2. | researchgate.netnih.gov |
| Gene Expression | Upregulation of p53, Bax, caspase 3, and caspase 9. | researchgate.netnih.gov |
These findings highlight the potential of moricin and its analogues, like this compound, as templates for the development of novel anticancer therapeutics. researchgate.netnih.gov
Molecular Mechanisms of Action of Moricin Like Peptide C4
Membrane Permeabilization and Disruption
The primary mode of action for moricin (B1577365) peptides is the permeabilization and disruption of microbial cell membranes. nih.govfrontiersin.org This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the microbial cell envelope. nih.gov
Moricin-like peptides, being cationic in nature, are electrostatically drawn to the anionic surfaces of microbial membranes. nih.gov These surfaces are rich in molecules such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, which confer a net negative charge. This initial electrostatic interaction is a critical step that concentrates the peptide at the microbial cell surface, facilitating subsequent disruptive activities. nih.govfrontiersin.org
The structure of moricin peptides, characterized by an amphipathic α-helix, is crucial for their membrane activity. rsc.org This structure allows the peptide to insert into the lipid bilayer, with the hydrophobic residues interacting with the lipid core and the hydrophilic residues potentially forming the lining of a pore or channel. nih.gov Studies on moricin from Bombyx mori have indicated that the N-terminal portion, which forms a predicted α-helix, is responsible for the increase in membrane permeability. nih.govresearchgate.net This suggests that this region of the peptide is key to its ability to compromise the membrane barrier.
Table 1: Key Characteristics of Moricin Peptide Interaction with Microbial Membranes
| Characteristic | Description | Supporting Evidence |
| Initial Interaction | Electrostatic attraction between the cationic peptide and anionic microbial membrane components. | The highly basic nature of moricin peptides facilitates this interaction. nih.gov |
| Key Structural Motif | The amphipathic α-helix allows for insertion into the lipid bilayer. | The N-terminal α-helical region is implicated in increasing membrane permeability. nih.govrsc.orgresearchgate.net |
| Primary Target | The primary target is the bacterial cytoplasmic membrane. nih.govresearchgate.net | Studies on moricin from Bombyx mori confirm the cytoplasmic membrane as the site of action. nih.govresearchgate.net |
This table provides an interactive summary of the key features of moricin peptide interactions with microbial membranes.
While the permeabilization of the microbial membrane by moricin-like peptides is established, the precise mechanism of pore formation is a subject of ongoing research for many antimicrobial peptides. Several models have been proposed to explain how AMPs create pores in lipid bilayers, including the "barrel-stave," "carpet," and "toroidal-pore" models. researchgate.net
In the barrel-stave model , the peptides first bind to the surface of the membrane. Once a threshold concentration is reached, they insert into the membrane and aggregate to form a barrel-like structure. The hydrophobic surfaces of the peptides align with the lipid core of the membrane, while their hydrophilic surfaces face inward to form a central aqueous channel or pore. researchgate.netnih.gov This pore allows for the leakage of ions and essential metabolites, leading to the dissipation of transmembrane electrochemical gradients and ultimately cell death. While this is a plausible mechanism for α-helical peptides like moricins, specific experimental evidence detailing this for Moricin-like peptide C4 or other moricins is not extensively available in the provided research.
Cellular Target Interactions beyond Membrane Disruption
The primary mechanism of action for moricin peptides is widely considered to be the disruption of the cell membrane. nih.govfrontiersin.org However, some antimicrobial peptides are known to have intracellular targets after translocating across the cell membrane. researchgate.net For moricin peptides, while some studies suggest potential interactions with intracellular components after membrane permeabilization, the predominant and most well-documented mode of action remains at the level of the cell envelope. nih.gov Further research is required to definitively identify and characterize any specific intracellular targets of this compound.
Consequences of this compound Action on Pathogen Physiology
The disruption of the microbial cell membrane by this compound has profound and detrimental effects on the physiology of the pathogen. The formation of pores or defects in the membrane leads to an uncontrolled efflux of essential intracellular components, such as ions, ATP, and genetic material, and an influx of water, which can cause osmotic instability. researchgate.net This rapid loss of cellular contents and the dissipation of the membrane potential are key factors contributing to the bactericidal effect of the peptide. researchgate.net
The action of moricin-like peptides leads to significant and observable changes in the morphology of microbial cells. Studies on the moricin-like peptide Px-Mor from Plutella xylostella, which shares sequence homology with this compound, have demonstrated these effects through electron microscopy. nih.gov
Treatment with Px-Mor was shown to cause obvious morphological alterations in the fungus Aureobasidium pullulans. nih.gov Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) revealed that the peptide had a powerful inhibitory effect on mycelial growth, indicating that the peptide can cause substantial physical damage to the fungal cell structure. nih.gov While these observations are on a related moricin-like peptide and a fungal pathogen, they provide insight into the likely morphological consequences of this compound action on susceptible bacteria, which would include disruption of the cell envelope and loss of structural integrity.
Table 2: Summary of Cellular Effects of Moricin-like Peptides
| Effect | Description | Consequence for Pathogen |
| Membrane Permeabilization | Formation of pores or defects in the cell membrane. | Leakage of essential intracellular contents and dissipation of membrane potential. researchgate.net |
| Physiological Disruption | Loss of osmotic balance and metabolic dysfunction. | Rapid cell death. researchgate.net |
| Morphological Damage | Alterations to the cell envelope and overall cell structure. | Loss of cellular integrity and inhibition of growth. nih.gov |
This interactive table summarizes the physiological and morphological consequences of moricin-like peptide action on pathogens.
Gene Expression and Regulation of Moricin Like Peptide C4
Transcriptional Regulation of Moricin-like Peptide Genes
The synthesis of moricin-like peptides is tightly controlled, primarily at the level of gene transcription. The genes are typically expressed at low basal levels in healthy insects but are rapidly and robustly upregulated upon detection of foreign invaders. This inducible expression is mediated by complex immune signaling pathways that recognize pathogen-associated molecular patterns (PAMPs).
The presence of pathogens is a primary trigger for the transcription of moricin-like peptide genes. Studies on moricin (B1577365) peptides in various lepidopteran insects, which share high homology with Moricin-like peptide C4, demonstrate a significant increase in gene expression following microbial challenge.
Upon infection, the expression of moricin genes is markedly upregulated. For instance, in the diamondback moth, Plutella xylostella, expression of a moricin peptide (Px-Mor), which shares 63% identity with Danaus plexippus this compound, increases significantly after being challenged with bacteria or fungi. mdpi.com Infection with the Gram-negative bacterium Escherichia coli leads to a rapid increase in the moricin gene's expression level in hemocytes, reaching a maximum that is 23-fold higher than the control group 30 hours post-infection. mdpi.com Similarly, heat-inactivated Bacillus thuringiensis, a Gram-positive bacterium, induces a strong expression in the fat body, peaking 6 hours after infection. mdpi.com Fungal pathogens, such as Aureobasidium pullulans, also induce a strong and sustained expression in both the fat body and hemocytes, reaching a maximum 36 hours after infection. mdpi.com The induction is not only triggered by whole microorganisms but also by their specific cell wall components, such as lipopolysaccharide (LPS) and lipid A from Gram-negative bacteria. nih.gov
Table 1: Induction of Moricin Gene Expression in P. xylostella Following Pathogen Challenge
This table summarizes the observed upregulation of a moricin peptide highly similar to this compound in different tissues after challenge with various microbes.
| Pathogen | Tissue | Time of Peak Expression (Post-Infection) | Maximum Fold Increase (vs. Control) |
| Escherichia coli | Hemocyte | 30 hours | 23-fold |
| Bacillus thuringiensis | Fat Body | 6 hours | Not specified |
| Aureobasidium pullulans | Fat Body | 36 hours | Not specified |
| Aureobasidium pullulans | Hemocyte | 36 hours | Not specified |
The transcriptional activation of moricin and other antimicrobial peptide (AMP) genes is governed by two principal conserved signaling cascades in insects: the Toll and the Immune deficiency (Imd) pathways. nih.govamanote.com These pathways are triggered by the recognition of specific PAMPs by pattern recognition receptors (PRRs).
The Toll pathway is primarily activated by lysine-type peptidoglycan from most Gram-positive bacteria and by fungal β-1,3-glucans. amanote.com The Imd pathway is typically triggered by diaminopimelic acid (DAP)-type peptidoglycan, a component of the cell walls of Gram-negative bacteria and certain Gram-positive bacteria. nih.gov Activation of these pathways culminates in the translocation of NF-κB-like transcription factors (Dorsal and Dif for the Toll pathway; Relish for the Imd pathway) into the nucleus. nih.gov These transcription factors then bind to specific κB-like sites in the promoter regions of AMP genes, including moricin, initiating their transcription. nih.gov While the Toll pathway is considered the primary defense against fungi and Gram-positive bacteria, and the Imd pathway against Gram-negative bacteria, evidence suggests that the two pathways can interact synergistically to mount a broad-spectrum immune response. nih.govnih.gov
Spatial and Temporal Expression Profiles
The expression of moricin-like peptide genes is not uniform throughout the insect's body or its life cycle. It exhibits distinct patterns of tissue-specificity and is dependent on the developmental stage, reflecting a targeted and efficient use of this defense molecule.
The primary sites for the synthesis and secretion of moricin-like peptides into the hemolymph are the fat body and hemocytes. mdpi.com The fat body, an organ analogous to the vertebrate liver, is the main source of humoral immune proteins, including a wide array of AMPs. nih.gov Hemocytes, the insect's blood cells, also contribute significantly to moricin production, particularly upon septic injury. mdpi.com Studies in Bombyx mori have also detected moricin gene expression in the Malpighian tubules, but not in other tissues like the midgut or silk glands, indicating a degree of tissue specialization in its immune role. nih.gov The coordinated expression in these tissues ensures a rapid systemic release of the peptide to combat infections circulating in the hemolymph. mdpi.com
Moricin-like peptide expression varies across the different stages of an insect's life cycle. In P. xylostella, the moricin gene Px-Mor is expressed throughout all developmental stages, from egg to adult. mdpi.com However, the relative expression levels are highest during the fourth instar larva and prepupa stages. mdpi.com This heightened expression during late larval and prepupal development suggests that moricin peptides may play a crucial role not only in pathogen defense but also in managing the extensive tissue remodeling and potential opportunistic infections that can occur during metamorphosis. mdpi.com
Table 2: Developmental Expression Profile of Moricin in P. xylostella
This table illustrates the relative expression levels of a moricin peptide highly similar to this compound across different life stages.
| Developmental Stage | Relative Expression Level |
| Egg | Low |
| Larva (Early Instar) | Moderate |
| Larva (Fourth Instar) | Highest |
| Prepupa | Highest |
| Pupa | Moderate |
| Adult | Low |
Regulation by Other Biological Mediators
Beyond direct pathogen challenge, the expression of moricin-like peptide genes is integrated with other physiological pathways, notably the endocrine system that controls development. The insect steroid hormone 20-hydroxyecdysone (B1671079) (20E), which governs molting and metamorphosis, also plays a key role in modulating the innate immune response. nih.gov
Research in the cotton bollworm, Helicoverpa armigera, has demonstrated that 20E can enhance immunity by upregulating the expression of several AMPs. nih.gov This hormonal regulation provides a crucial link between developmental processes and immune readiness. The study revealed that 20E induces AMP expression by activating the transcription factors of both the Toll (Dorsal) and Imd (Relish) pathways. Specifically, 20E upregulates the expression of Dorsal and facilitates its release from its inhibitor, Cactus A. It also acts on Relish to co-regulate AMP transcription. nih.gov This demonstrates a sophisticated cross-talk where a developmental hormone primes the immune system, enhancing the expression of effector molecules like moricin during critical life stages such as metamorphosis, when the insect is particularly vulnerable. nih.gov
Research Methodologies and Analytical Approaches for Moricin Like Peptide C4
Molecular Cloning and Gene Identification Techniques
The initial identification of genes encoding for moricin-like peptides, including analogues that show high identity to Moricin-like peptide C4 from Danaus plexippus, often begins with the construction of a cDNA library from relevant tissues, such as the fat body of an insect. nih.govtheadl.com Techniques like Rapid Amplification of cDNA Ends (RACE)-PCR are employed to clone the full-length cDNA of the moricin (B1577365) gene. nih.gov
Once a cDNA fragment is identified, for instance through reverse-transcription PCR (RT-PCR), it can be used as a probe to screen the cDNA library for the complete gene sequence. theadl.com The full-length cDNA sequence provides crucial information, including the open reading frame (ORF) which encodes the peptide precursor. This precursor typically includes a signal peptide that is cleaved off to produce the mature, active peptide. nih.gov The deduced amino acid sequence can then be compared with existing databases, such as GenBank, to identify it as a moricin-like peptide and determine its similarity to known sequences like this compound. nih.gov For example, the moricin peptide Px-Mor from Plutella xylostella was identified and found to share 63% identity with this compound from Danaus plexippus. nih.gov
Table 1: Example of Gene Identification for a Moricin-like Peptide (Px-Mor)
| Feature | Description |
|---|---|
| Organism | Plutella xylostella |
| Technique | RACE-PCR |
| cDNA Length | 482 bp |
| Open Reading Frame (ORF) | 198 bp |
| Precursor Peptide Length | 65 amino acids |
| Mature Peptide Length | 42 amino acids |
| Sequence Identity | 63% identity to Danaus plexippus this compound |
| GenBank Accession No. | KF960047 |
Peptide Isolation, Purification, and Characterization
The isolation and purification of moricin-like peptides are critical steps for their characterization and for studying their biological activity.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the purification of peptides from natural sources due to its high resolution and recovery capabilities. springernature.comresearchgate.net The process typically involves multiple steps. Initially, a crude extract from a biological source, such as insect hemolymph, is partially purified, often using methods like solid-phase extraction with Sep-Pak cartridges. springernature.com
This is followed by sequential rounds of RP-HPLC using columns with different stationary phases (e.g., C18, C4, or diphenyl) to separate the peptide of interest from other components based on its hydrophobicity. springernature.comhplc.eu A common approach involves using a gradient of an organic solvent like acetonitrile (B52724) in water, with an ion-pairing agent such as trifluoroacetic acid (TFA). researchgate.nethplc.eu The fractions are collected and assayed for the desired activity, and the active fractions are subjected to further rounds of purification until the peptide is isolated to homogeneity. researchgate.net
Mass spectrometry is an indispensable tool for the characterization of purified peptides. Matrix-assisted laser desorption/ionization-time of flight mass spectrometry (MALDI-TOF MS) is frequently used to determine the precise molecular mass of the purified peptide. pdbj.org
For more complex mixtures or for simultaneous separation and identification, liquid chromatography-mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is employed. mdpi.comnih.gov In this setup, the effluent from an HPLC column is directly introduced into the mass spectrometer. This allows for the determination of the mass of the eluting peptides and, through fragmentation analysis (MS/MS), can provide sequence information. waters.com This accurate mass data is crucial for confirming the identity of the isolated peptide by comparing its experimental mass to the theoretical mass calculated from the amino acid sequence deduced from gene cloning. nih.gov Selected Reaction Monitoring (SRM) can be used for the quantification of the peptide. mdpi.com
Expression Analysis Techniques
Understanding when and where the gene for a moricin-like peptide is expressed provides insights into its biological role.
Quantitative real-time PCR (qRT-PCR) is a highly sensitive method used to measure the transcript levels of the moricin gene in different tissues and under various conditions. nih.gov Total RNA is extracted from the target tissues (e.g., fat body, hemocytes) and reverse-transcribed into cDNA. This cDNA then serves as the template for PCR amplification using primers specific to the moricin gene. nih.gov The amplification process is monitored in real-time using a fluorescent dye that binds to double-stranded DNA. By comparing the amplification of the moricin gene to that of a reference gene (like actin), the relative expression level of the moricin transcript can be determined. nih.gov This technique has been used to show that moricin gene expression can be induced by injection with bacteria and that it varies across different developmental stages and tissues. nih.govtheadl.com
Table 2: Relative Expression of Px-Mor (a Moricin-like Peptide) in different tissues
| Tissue | Relative Expression Level |
|---|---|
| Fat Body | High |
| Hemocyte | High |
| Midgut | Not detected |
| Silk Glands | Not detected |
Structural Elucidation Methods
Determining the three-dimensional structure of a peptide is key to understanding its mechanism of action. A primary method for this is Nuclear Magnetic Resonance (NMR) spectroscopy. The solution structure of moricin and its analogues has been determined using two-dimensional 1H-NMR spectroscopy. pdbj.orgnih.gov For this technique, a purified and concentrated sample of the peptide is required. The analysis is often performed in a solvent like methanol (B129727) to promote the formation of a stable secondary structure. nih.gov The NMR data provides information on the distances between specific protons within the peptide, which is then used in computational calculations to determine the final three-dimensional structure. pdbj.org These studies have revealed that moricin-like peptides typically adopt a long α-helical structure, which is important for their antimicrobial activity. pdbj.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the three-dimensional structure of peptides in a solution state that mimics a physiological environment. uq.edu.au For moricin-family peptides, two-dimensional (2D) ¹H-NMR spectroscopy is employed to establish the solution structure. nih.gov
The process involves several key steps:
Sample Preparation: The peptide is dissolved in a suitable solvent, often a mixture like 90% H₂O/10% D₂O or in membrane-mimicking solvents like methanol to promote stable secondary structure formation. nih.gov
Data Acquisition: A series of 2D NMR experiments, such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are performed. TOCSY experiments identify protons that are part of the same amino acid spin system, while NOESY identifies protons that are close in space (typically <5 Å), regardless of their position in the primary sequence.
Resonance Assignment: The collected spectra are analyzed to assign specific NMR signals to individual protons within the peptide's amino acid sequence.
Structure Calculation: The distance restraints derived from NOESY data, along with dihedral angle restraints from scalar coupling constants, are used as input for computational algorithms like hybrid distance geometry-simulated annealing. nih.gov These calculations generate a family of structures that are consistent with the experimental data.
For moricin and its analogs, these studies have consistently revealed a defining structural feature: a long, linear α-helix that spans nearly the entire length of the 42-amino-acid peptide. nih.govnih.gov This extended helical conformation is considered crucial for its antimicrobial mechanism. nih.gov
Table 1: Key NMR Experiments and Their Role in Peptide Structure Determination
| NMR Experiment | Purpose | Information Derived |
| TOCSY | Identifies protons within the same amino acid residue (spin system). | Aids in sequential resonance assignment. |
| NOESY | Identifies protons that are spatially close (<5 Å). | Provides inter-proton distance restraints for 3D structure calculation. |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to analyze the secondary structure of peptides in solution. americanpeptidesociety.org The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. americanpeptidesociety.org The resulting CD spectrum provides a characteristic signature for different types of secondary structures. creative-proteomics.com
Peptides with a high α-helical content, like those in the moricin family, typically exhibit a distinct CD spectrum characterized by:
A positive peak around 190 nm. americanpeptidesociety.org
Two strong negative peaks at approximately 208 nm and 222 nm. americanpeptidesociety.org
CD spectroscopy is valuable for observing conformational changes under different environmental conditions, such as in the presence of membrane-mimicking solvents (e.g., trifluoroethanol) or lipid vesicles. cornell.edu For many antimicrobial peptides, a random coil structure is observed in aqueous solutions, with a transition to a more ordered α-helical structure upon interaction with a hydrophobic or membrane-like environment. This induced folding is a key aspect of their mechanism of action. cornell.edu The analysis of moricin peptides using CD has confirmed a predominantly helical structure, corroborating the findings from NMR studies. nih.gov
Functional Assay Methodologies
Evaluating the biological activity of this compound involves a suite of functional assays designed to quantify its antimicrobial efficacy and elucidate its mechanism of action.
In vitro Antimicrobial Assays (e.g., Radial Diffusion Assay, MIC)
In vitro antimicrobial assays are fundamental for determining the spectrum and potency of an antimicrobial peptide. The Minimum Inhibitory Concentration (MIC) is the most common metric, defined as the lowest concentration of the peptide that prevents visible microbial growth. nih.gov
The MIC is typically determined using a liquid growth inhibition assay, where microbial cultures are incubated with serial dilutions of the peptide in microtiter plates. nih.gov The growth is monitored by measuring the optical density (absorbance) of the culture. nih.gov These assays have demonstrated that moricin-family peptides exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov
Another common method is the radial diffusion assay. In this technique, a microbial suspension is embedded in an agar (B569324) gel. The peptide is then added to a well punched into the agar, and as it diffuses outward, it creates a circular zone of growth inhibition. The diameter of this zone is proportional to the peptide's antimicrobial potency.
Table 2: Example of Minimum Inhibitory Concentration (MIC) Data for a Moricin-Family Peptide (Px-Mor)
| Microbial Strain | Type | MIC (μM) |
| Staphylococcus aureus | Gram-positive | 3.12 |
| Bacillus subtilis | Gram-positive | 6.25 |
| Escherichia coli | Gram-negative | 12.5 |
| Pseudomonas aeruginosa | Gram-negative | 25 |
| Candida albicans | Fungus | 50 |
| Aureobasidium pullulans | Fungus | 6.25 |
Note: Data is representative of moricin-family peptides and adapted from studies on Px-Mor for illustrative purposes. nih.gov
Microscopic Analysis for Cellular Morphology (e.g., SEM, TEM)
To visualize the physical effects of the peptide on microbial cells, high-resolution microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed. nih.gov
Scanning Electron Microscopy (SEM): Provides detailed images of the cell surface. Microbial cells treated with moricin-family peptides often show significant morphological changes, including membrane blebbing, wrinkling, and complete disruption.
Transmission Electron Microscopy (TEM): Allows for the visualization of the internal cellular structures. TEM analysis can reveal damage to the cell wall, disintegration of the cytoplasmic membrane, and leakage of intracellular contents following peptide treatment. nih.gov
These microscopic analyses provide direct visual evidence of the membrane-disruptive mechanism of action characteristic of many antimicrobial peptides, including the moricin family. nih.gov
In silico Molecular Docking and Dynamics Simulations for Mechanism Insight
Computational approaches, including molecular docking and molecular dynamics (MD) simulations, offer powerful insights into the peptide-membrane interactions at an atomic level. nih.govmedpharmres.com
Molecular Docking: This technique predicts the preferred orientation of the peptide when it binds to a target, such as a model bacterial membrane. It helps identify key residues involved in the interaction and estimates the binding affinity. medpharmres.com For moricin-like peptides, docking studies can model how the amphipathic α-helix inserts into the lipid bilayer.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of the peptide and membrane atoms over time, providing a dynamic view of the interaction. ijpras.com These simulations can reveal how the peptide disrupts the membrane's structural integrity, potentially leading to pore formation or other destabilizing effects. mdpi.com The stability of the peptide-membrane complex and the binding free energy can also be calculated from these simulations. ijpras.com
Phylogenetic and Bioinformatics Tools for Comparative Analysis
Bioinformatics tools are essential for the comparative analysis of this compound, placing it within the broader context of the moricin peptide family. The amino acid sequence of the peptide is the starting point for these analyses. nih.gov
A key methodology is phylogenetic analysis . This involves aligning the amino acid sequence of this compound with sequences from other known moricins retrieved from databases like GenBank. nih.gov Sequence alignment tools such as Clustal X are used to compare the sequences, and a phylogenetic tree is constructed using methods like the neighbor-joining algorithm. nih.gov
This analysis reveals the evolutionary relationships between different moricin peptides. For instance, a phylogenetic tree has shown that this compound from the monarch butterfly (Danaus plexippus, GenBank accession EHJ73174) clusters closely with moricins from other lepidopteran insects like Galleria mellonella and Bombyx mori. nih.gov This clustering suggests a shared evolutionary origin and likely similar biological functions and structural properties. nih.gov
Other bioinformatics tools are used to predict key physicochemical properties from the sequence, such as:
SignalP: Predicts the presence and location of signal peptide sequences. nih.gov
Compute pI/Mw: Calculates the theoretical isoelectric point (pI) and molecular weight. nih.gov
These predictive tools provide initial characterization of the peptide before experimental validation.
Future Directions and Research Perspectives on Moricin Like Peptide C4
Elucidating Full Regulatory Networks of Expression
A primary area for future research is the complete elucidation of the regulatory networks governing the expression of Moricin-like peptide C4. Studies on moricins in other insects, such as Bombyx mori, have identified key regulatory motifs in the 5'-upstream region of moricin (B1577365) genes, including nuclear factor-κB (NF-κB) binding sites and GATA-like sequences. nii.ac.jptheadl.com The expression of these peptides is known to be induced by bacterial components like lipopolysaccharide (LPS) and lipid A, primarily in tissues such as the fat body and hemocytes. nii.ac.jptheadl.compdbj.orgnih.gov
Future investigations should aim to identify the specific transcription factors, signaling pathways (such as the Toll or Imd pathways), and cis-regulatory elements that control the expression of the gene encoding this compound in Danaus plexippus. Understanding how its expression is modulated by different pathogens, developmental stages, and environmental stressors will provide a more complete picture of its role in the monarch's immune defense.
Table 1: Known Regulatory Elements and Expression Tissues for Moricin Peptides in Lepidoptera
| Feature | Finding | Organism Studied |
| Regulatory Motifs | NF-κB-binding-site-like sequence | Bombyx mori |
| Nuclear-factor-interleukin-6-binding-site-like sequence | Bombyx mori | |
| GATA binding sites | Bombyx mori | |
| Inducing Agents | Lipopolysaccharide (LPS), Lipid A | Bombyx mori |
| Bacterial Injection | Bombyx mori, Spodoptera litura | |
| Primary Tissues | Fat Body, Hemocytes | Bombyx mori, Spodoptera litura, Plutella xylostella |
| Malpighian Tubule | Bombyx mori |
Detailed Investigation of Specificity and Host-Pathogen Co-evolutionary Dynamics
The specificity of this compound against a wide range of microbial targets needs to be systematically investigated. Moricins from other insects have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. pdbj.orgnih.gov Determining the minimal inhibitory concentrations (MICs) of this compound against a diverse panel of pathogens, including those relevant to monarch butterflies, is a critical next step.
Furthermore, the host-pathogen co-evolutionary dynamics for Danaus plexippus are particularly complex. Research has shown that the monarch's immune gene expression is intricately linked to its diet. researchgate.net Feeding on milkweed with high concentrations of toxic cardenolides can reduce parasite load but may also lead to the down-regulation of certain immune genes, suggesting a trade-off between chemical defense derived from the host plant and endogenous immunity. umich.edubiorxiv.org Population genomics studies of monarch butterflies reveal that different classes of immune genes (recognition, signaling, and effector genes like those for AMPs) show complex, population-specific patterns of selection, indicating that local pathogen pressures are a significant evolutionary driver. biorxiv.org Future research should focus on how these selective pressures have specifically shaped the sequence and function of this compound.
Exploration of Synergistic Activities with Other Immune Components or Molecules
Insects possess a cocktail of immune effectors that are often released simultaneously into the hemolymph upon infection. It is hypothesized that these molecules may act synergistically to enhance antimicrobial efficacy. ubc.ca In Bombyx mori, for instance, moricin and another class of AMPs called cecropins are induced at the same time, suggesting a coordinated and potentially synergistic role in eliminating invading microbes. researchgate.net
A promising research direction is to explore the potential synergistic interactions between this compound and other immune components present in the monarch's hemolymph. This could include other antimicrobial peptides, lysozymes, or components of the phenoloxidase cascade. Investigating these interactions could reveal a more effective and nuanced understanding of the monarch's humoral immune response and explain why a diversity of immune peptides is maintained. ubc.ca
Advanced Structural-Functional Correlations and Rational Design Approaches
The structure of moricin from Bombyx mori has been determined by NMR spectroscopy, revealing a long α-helix that spans nearly the entire length of the 42-amino-acid peptide. nih.gov This structure is crucial for its function, as the N-terminal segment of the helix is amphipathic, allowing it to interact with and disrupt the negatively charged membranes of bacteria. nih.govnih.gov This α-helical structure is a conserved feature among moricins. pdbj.orgnih.gov
Determining the high-resolution 3D structure of this compound would be a foundational step for advanced structure-function studies. This knowledge would enable the application of rational design approaches, where specific amino acid substitutions could be made to probe the roles of different residues in antimicrobial activity, specificity, and stability. mdpi.com Such studies could lead to the design of novel peptides with modified properties, based on the moricin scaffold.
Table 2: Structural and Functional Characteristics of Moricin Peptides
| Characteristic | Description | Reference |
| Secondary Structure | Predominantly a long α-helix | pdbj.orgnih.gov |
| Key Functional Domain | Amphipathic N-terminal helix (residues 5-22 in B. mori moricin) | nih.gov |
| Proposed Mechanism | Interaction with and permeabilization of bacterial cytoplasmic membranes | nih.gov |
| Size | Typically 42 amino acids (mature peptide) | nih.govnih.govnih.gov |
Potential as a Template for Novel Biomolecule Development
Beyond its direct antimicrobial function, this compound holds potential as a template or scaffold for the development of novel biomolecules. Antimicrobial peptides are increasingly viewed as attractive starting points for rational design. mdpi.com A key advantage of moricins is their simple structure; they generally lack the post-translational modifications, such as C-terminal amidation or disulfide bonds, found in many other AMPs, which simplifies their chemical synthesis and modification. researchgate.net
Future research could explore using the this compound sequence as a backbone for creating new molecules. By modifying its sequence, it may be possible to develop peptides that can, for example, specifically bind to and inhibit certain protein-protein interactions or act as building blocks for self-assembling biomaterials, entirely separate from antimicrobial applications. rsc.orgmdpi.com
Understanding this compound's Role beyond Antimicrobial Defense
Emerging evidence suggests that antimicrobial peptides are often multifunctional, with roles extending beyond direct pathogen killing. For example, moricin from Bombyx mori has been shown to induce apoptosis in human cancer cells through the generation of reactive oxygen species and the modulation of signaling pathways, indicating it can interact with and influence eukaryotic cell processes. nih.govresearchgate.net Many AMPs are also known to have immunomodulatory functions, influencing the host's own immune cells and responses. tmrjournals.com
A critical area for future investigation is whether this compound possesses similar functions in Danaus plexippus. It may play a role in regulating the monarch's own cellular processes, such as wound healing or immune cell signaling. Uncovering these non-canonical roles would significantly broaden our understanding of this peptide's importance to monarch physiology.
Application of Advanced Omics Technologies for Comprehensive Understanding
Advanced "omics" technologies offer powerful tools for a holistic understanding of this compound. Transcriptomics has already been successfully applied to Danaus plexippus to show how the expression of detoxification and immune genes changes in response to different host plants and parasite infection. umich.edunih.gov Future transcriptomic studies could specifically track the expression of the this compound gene under a wider array of immune challenges.
Complementing this, proteomics could be used to directly identify and quantify this compound and other immune effectors in the hemolymph of monarchs. This would confirm that gene expression changes translate to the functional peptide level. A multi-omics approach, integrating genomics, transcriptomics, and proteomics, would provide a comprehensive view of how this compound is regulated, its role in the broader immune network, and how it has been shaped by evolutionary pressures.
Q & A
Q. What experimental models are optimal for studying the immune functions of Moricin-like peptide C4?
- Methodological Answer : Lepidopteran insect models (e.g., Plutella xylostella and Galleria mellonella) are widely used due to their well-characterized immune responses. For example, transcriptomic analysis of Plutella xylostella larvae infected with Diadegma semiclausum revealed upregulated expression of Moricin-like peptides in response to parasitization . Similarly, Galleria mellonella studies identified novel antifungal moricin-like peptides through cDNA library screening and functional assays .
- Key Considerations : Ensure species-specific primer design for qRT-PCR and validate immune challenges (e.g., bacterial/fungal injections) using established protocols.
Q. How can researchers quantify this compound expression levels under pathogenic stress?
- Methodological Answer : Use quantitative reverse transcription PCR (qRT-PCR) with primers targeting conserved regions of the peptide’s gene. Normalize expression data against housekeeping genes (e.g., actin or GAPDH). For instance, in Plutella xylostella, Moricin-like peptide expression increased by ~200% in parasitized larvae compared to controls, as measured via deep sequencing and qRT-PCR .
- Key Considerations : Include technical replicates and statistical tests (e.g., Student’s t-test) to validate significance.
Advanced Research Questions
Q. How can contradictory findings about this compound’s roles in antibacterial vs. antifungal activity be resolved?
- Methodological Answer : Conduct context-specific functional assays. For example, Brown et al. (2008) identified divergent moricin-like peptides in Galleria mellonella with antifungal properties, contrasting with antibacterial roles in other species . To reconcile this, perform:
- Antimicrobial assays : Test peptide efficacy against Gram-positive/negative bacteria and fungi.
- Structural analysis : Use homology modeling to compare peptide domains critical for pathogen specificity .
- Key Considerations : Address variability in pathogen strains and peptide isoforms across studies.
Q. What experimental designs are critical for analyzing this compound’s structure-function relationships?
- Methodological Answer : Combine biophysical techniques (e.g., circular dichroism spectroscopy) and mutagenesis. For example:
- NMR spectroscopy : Resolve tertiary structures to identify α-helical regions critical for membrane disruption .
- Site-directed mutagenesis : Modify cationic residues (e.g., lysine/arginine) to assess impact on antifungal activity .
- Key Considerations : Validate structural predictions with functional data (e.g., MIC assays).
Q. How can multi-omics approaches enhance understanding of this compound’s regulatory mechanisms?
- Methodological Answer : Integrate transcriptomics, proteomics, and metabolomics. For example:
- Transcriptomics : Identify upstream regulators (e.g., Toll/IMD pathways) using RNA-Seq data from infected insect models .
- Proteomics : Confirm peptide expression via LC-MS/MS and correlate with antimicrobial activity .
- Key Considerations : Use bioinformatics tools (e.g., STRING-DB) to map interaction networks.
Methodological Frameworks
-
PICOT Adaptation for Basic Research :
- P opulation: Insect larvae (e.g., Plutella xylostella).
- I ntervention: Pathogen challenge (e.g., bacterial injection).
- C omparison: Control vs. infected groups.
- O utcome: Peptide expression levels (qRT-PCR) or antimicrobial activity (MIC assays).
- T ime: Post-infection timepoints (e.g., 6–24 hours) .
-
FINER Criteria : Ensure research questions are F easible (e.g., accessible insect models), I nteresting (novel antifungal mechanisms), N ovel (divergent isoforms), E thical (compliance with animal guidelines), and R elevant (antimicrobial resistance applications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
